molecular formula C8H16O2S B2793380 5-(1,3-Dioxolan-2-yl)pentane-1-thiol CAS No. 2551114-69-1

5-(1,3-Dioxolan-2-yl)pentane-1-thiol

Cat. No.: B2793380
CAS No.: 2551114-69-1
M. Wt: 176.27
InChI Key: JXQKDDILXRQMKE-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolan-2-yl)pentane-1-thiol is an organic compound with the molecular formula C8H16O2S. It is characterized by the presence of a dioxolane ring attached to a pentane chain, which terminates in a thiol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-yl)pentane-1-thiol typically involves the reaction of 1,3-dioxolane with a suitable pentane derivative under controlled conditions. One common method involves the use of a thiolating agent to introduce the thiol group at the terminal position of the pentane chain. The reaction conditions often include the use of a base to facilitate the thiolation process and a solvent to dissolve the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as catalytic processes and automated reaction monitoring to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dioxolan-2-yl)pentane-1-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(1,3-Dioxolan-2-yl)pentane-1-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxolan-2-yl)pentane-1-thiol involves its interaction with various molecular targets. The thiol group is highly reactive and can form covalent bonds with proteins and other biomolecules, potentially altering their function. This reactivity is exploited in both research and industrial applications to modify and study biological systems .

Comparison with Similar Compounds

Similar Compounds

    5-(1,3-Dioxolan-2-yl)pentane-1-ol: Similar structure but with a hydroxyl group instead of a thiol group.

    5-(1,3-Dioxolan-2-yl)pentane-1-amine: Contains an amine group instead of a thiol group.

    5-(1,3-Dioxolan-2-yl)pentane-1-ether: Features an ether linkage instead of a thiol group.

Uniqueness

The presence of the thiol group in 5-(1,3-Dioxolan-2-yl)pentane-1-thiol imparts unique reactivity compared to its analogs. Thiol groups are known for their ability to form strong covalent bonds with metals and proteins, making this compound particularly useful in applications requiring such interactions .

Properties

IUPAC Name

5-(1,3-dioxolan-2-yl)pentane-1-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2S/c11-7-3-1-2-4-8-9-5-6-10-8/h8,11H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQKDDILXRQMKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCCCCS
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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